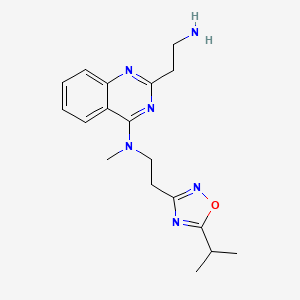
picolyl-azide-Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picolyl-azide-Acid is a compound that has garnered significant interest in the field of bioorthogonal chemistry. This compound is known for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for labeling and modifying biomolecules in live cells . The picolyl azide moiety enhances the efficiency of these reactions, making it a valuable tool in various scientific applications .
Méthodes De Préparation
The synthesis of picolyl-azide-Acid typically involves the preparation of picolyl azide-lysine (PazK), a noncanonical amino acid (ncAA) that can be incorporated into proteins using genetic code expansion techniques . The synthetic route involves two main building blocks: a lysine derivative and an azide . The reaction conditions for the synthesis are optimized to ensure high efficiency and yield . Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis and purification would apply.
Analyse Des Réactions Chimiques
Picolyl-azide-Acid primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction is a type of click chemistry that is highly specific and efficient . Common reagents used in these reactions include copper(I) catalysts and alkyne substrates . The major products formed from these reactions are triazoles, which are stable and can be further modified for various applications .
Applications De Recherche Scientifique
Picolyl-azide-Acid has a wide range of scientific research applications. In chemistry, it is used for the selective labeling of biomolecules, enabling the study of complex biological processes . In biology, it facilitates the tracking and imaging of proteins in live cells . Industrially, it can be used in the synthesis of complex molecules and materials .
Mécanisme D'action
The mechanism of action of picolyl-azide-Acid involves its participation in CuAAC reactions. The picolyl azide moiety chelates copper ions, enhancing the efficiency of the cycloaddition reaction . This allows for rapid and selective labeling of biomolecules without interfering with native biochemical processes . The molecular targets and pathways involved are primarily those associated with the proteins or other biomolecules being labeled .
Comparaison Avec Des Composés Similaires
Picolyl-azide-Acid is unique in its ability to enhance the efficiency of CuAAC reactions through copper chelation . Similar compounds include other azide-containing fluorescent dyes and noncanonical amino acids used in bioorthogonal chemistry . this compound stands out due to its superior reactivity and compatibility with live cell applications .
Propriétés
Formule moléculaire |
C10H11N5O3 |
|---|---|
Poids moléculaire |
249.23 g/mol |
Nom IUPAC |
4-[[6-(azidomethyl)pyridin-3-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H11N5O3/c11-15-13-6-7-1-2-8(5-12-7)14-9(16)3-4-10(17)18/h1-2,5H,3-4,6H2,(H,14,16)(H,17,18) |
Clé InChI |
BIJQEPSJQPATMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1NC(=O)CCC(=O)O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate](/img/structure/B14786688.png)




![(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole](/img/structure/B14786720.png)
![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione](/img/structure/B14786734.png)


![4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14786758.png)

![Sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B14786761.png)
